7-(3,4-Dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the thiazolo[4,5-b]pyridine family, which has attracted attention due to its diverse biological activities and clinical applications.
- These compounds exhibit properties such as analgesic, antioxidant, anti-inflammatory, anticancer, antifungal, and herbicidal effects .
- Additionally, they act as inhibitors for various enzymes and receptors, including ErbB tyrosine kinases (EGFR), G-protein coupled receptors (mGluR 5), and cyclic adenosine monophosphate phosphodiesterase (PDE) III .
7-(3,4-Dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid: is a heterocyclic compound with an intriguing structure.
Preparation Methods
- The synthesis of this compound involves a [3 + 3]-cyclization reaction between 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids.
- Spectral data and single-crystal X-ray diffraction analysis confirm the structures of the newly synthesized derivatives .
- Industrial production methods may vary, but the laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: These compounds serve as building blocks for designing novel heterocyclic molecules.
Biology and Medicine:
Industry: Their use in drug discovery and development is promising.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets likely involve specific enzymes, receptors, or signaling pathways.
- Further studies are needed to elucidate the precise mode of action.
Comparison with Similar Compounds
Uniqueness: Highlighting the uniqueness of this compound
Similar Compounds:
Properties
Molecular Formula |
C15H14N2O5S |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-[1,2]thiazolo[4,5-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-21-9-4-3-7(5-10(9)22-2)8-6-11(18)16-12-13(15(19)20)17-23-14(8)12/h3-5,8H,6H2,1-2H3,(H,16,18)(H,19,20) |
InChI Key |
UKCRZEWGZNTLQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SN=C3C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.